molecular formula C22H25N3O3S B11527784 ethyl 2-({[5-(4-tert-butylphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate

ethyl 2-({[5-(4-tert-butylphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate

Cat. No.: B11527784
M. Wt: 411.5 g/mol
InChI Key: JELFBSCVERDFPS-UHFFFAOYSA-N
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Description

ETHYL 2-({[5-(4-TERT-BUTYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE is a complex organic compound that features a unique structure combining an oxadiazole ring, a benzoate ester, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[5-(4-TERT-BUTYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Introduction of the Tert-Butylphenyl Group: This step often involves the use of tert-butylphenyl halides in a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[5-(4-TERT-BUTYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the oxadiazole ring.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

ETHYL 2-({[5-(4-TERT-BUTYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-({[5-(4-TERT-BUTYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in inflammatory pathways or microbial cell walls.

    Pathways Involved: Inhibition of enzyme activity or disruption of cell membrane integrity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-({[5-(4-METHYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE
  • ETHYL 2-({[5-(4-CHLOROPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE

Uniqueness

ETHYL 2-({[5-(4-TERT-BUTYLPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially enhancing its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 2-[[5-(4-tert-butylphenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]methylamino]benzoate

InChI

InChI=1S/C22H25N3O3S/c1-5-27-20(26)17-8-6-7-9-18(17)23-14-25-21(29)28-19(24-25)15-10-12-16(13-11-15)22(2,3)4/h6-13,23H,5,14H2,1-4H3

InChI Key

JELFBSCVERDFPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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